An In-depth Technical Guide to (S)-Methyl 3-Hydroxypentanoate: A Core Chiral Building Block in Modern Synthesis
An In-depth Technical Guide to (S)-Methyl 3-Hydroxypentanoate: A Core Chiral Building Block in Modern Synthesis
Abstract
(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block pivotal in the stereocontrolled synthesis of complex molecular architectures.[1][] Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows for versatile chemical transformations, making it an indispensable intermediate in the pharmaceutical and fine chemical industries.[1][3] This guide provides an in-depth analysis of its chemical properties, stereoselective synthesis protocols, spectroscopic characterization, and critical applications, particularly in the context of drug development where precise stereochemistry governs biological activity and safety.[4][5]
Introduction: The Strategic Importance of Chiral β-Hydroxy Esters
In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms is not a trivial detail—it is a fundamental determinant of a drug's efficacy, safety, and pharmacokinetic profile.[4] Living systems are inherently chiral, and thus, interactions between a drug molecule and its biological target often exhibit a high degree of stereoselectivity.[][4] This necessitates the synthesis of enantiomerically pure compounds.
(S)-Methyl 3-hydroxypentanoate belongs to the class of β-hydroxy esters, which are crucial intermediates for synthesizing a wide array of biologically active molecules.[6][7] These motifs are found in the backbones of natural products and blockbuster pharmaceuticals. The ability to introduce a specific stereocenter, such as the (S)-configuration at the C3 position of this molecule, provides a strategic advantage in multi-step syntheses, streamlining the path to complex target molecules and avoiding the costly and often inefficient separation of enantiomers at later stages.[8][9]
Molecular Structure of (S)-Methyl 3-Hydroxypentanoate
Caption: 2D structure of (S)-Methyl 3-hydroxypentanoate.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis. The physical and spectroscopic data for (S)-Methyl 3-hydroxypentanoate are essential for reaction monitoring, quality control, and confirmation of its stereochemical integrity.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of (S)-Methyl 3-hydroxypentanoate. This data is critical for designing experimental conditions, such as solvent selection and purification methods (e.g., distillation).
| Property | Value | Source(s) |
| CAS Number | 42558-50-9 | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1][3][10] |
| Molecular Weight | 132.16 g/mol | [1][3][10] |
| Appearance | Colorless liquid | [1][3] |
| Density | 1.029 g/mL at 20 °C | [3][11] |
| Boiling Point | 68-70 °C at 5 mmHg | [3][12] |
| Flash Point | 76 °C | [11][12] |
| Refractive Index (n20/D) | 1.427 | [11] |
| Optical Rotation ([α]20/D) | +37° (c=1% in Chloroform) | [11] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); sparingly soluble in water. | [1] |
Spectroscopic Data Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecule.
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¹H NMR (Proton NMR): The proton NMR spectrum is used to confirm the connectivity of the molecule. Expected signals include a triplet for the terminal methyl group (C1), a multiplet for the adjacent methylene group (C2), a multiplet for the methine proton attached to the hydroxyl group (C3), a doublet for the methylene group adjacent to the ester (C4), and a singlet for the methyl ester protons. The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent dependent.
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¹³C NMR (Carbon NMR): The carbon spectrum confirms the presence of six distinct carbon environments: the terminal methyl, two methylene carbons, the hydroxyl-bearing methine carbon, the ester carbonyl carbon, and the methoxy carbon.[10]
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the molecular weight (M/z = 132.0786).[10] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or water (-H₂O).
-
Infrared (IR) Spectroscopy: The IR spectrum is key for identifying the functional groups. A strong, broad absorption band is expected around 3400 cm⁻¹ for the O-H stretch of the alcohol, and a sharp, strong absorption around 1740 cm⁻¹ for the C=O stretch of the ester.
Stereoselective Synthesis: A Methodological Deep Dive
The synthesis of enantiomerically pure β-hydroxy esters is a well-established yet challenging field in organic chemistry.[6] While classical resolution of a racemic mixture is an option, modern drug development demands more efficient methods that establish the desired stereocenter from the outset. Asymmetric catalysis is the preeminent strategy for this purpose.[8][9]
The most authoritative and widely adopted method for producing (S)-Methyl 3-hydroxypentanoate is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxopentanoate .[6][8]
Causality of Method Selection: Why Asymmetric Hydrogenation?
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Atom Economy: This method is highly atom-economical, as it involves the addition of a hydrogen molecule to the substrate, generating the desired product with no byproducts.
-
High Enantioselectivity: Chiral catalysts, particularly those based on Ruthenium-BINAP systems (e.g., Noyori catalysts), can achieve exceptionally high enantiomeric excess (ee), often exceeding 99%.[9][13] This obviates the need for chiral purification.
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Scalability: The catalytic nature of the reaction means that a small amount of catalyst can produce a large quantity of product, making the process scalable for industrial production.
Generalized Experimental Workflow: Asymmetric Hydrogenation
This protocol outlines the key steps for the synthesis. The choice of catalyst, solvent, and reaction conditions must be optimized for the specific substrate.
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